![molecular formula C12H14O6S B14532723 1,3-Benzenedicarboxylic acid, 2-[(1,1-dimethylethyl)sulfonyl]- CAS No. 62261-24-9](/img/structure/B14532723.png)
1,3-Benzenedicarboxylic acid, 2-[(1,1-dimethylethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, 2-[(1,1-dimethylethyl)sulfonyl]- is a chemical compound that belongs to the family of benzenedicarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, along with a tert-butyl sulfonyl group. It is a derivative of isophthalic acid, which is one of the three isomers of benzenedicarboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 2-[(1,1-dimethylethyl)sulfonyl]- typically involves the sulfonylation of isophthalic acid. The reaction conditions often include the use of tert-butyl sulfonyl chloride as the sulfonylating agent in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 2-[(1,1-dimethylethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acids and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzenedicarboxylic acid derivatives.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 2-[(1,1-dimethylethyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 2-[(1,1-dimethylethyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid (Phthalic acid)
- 1,4-Benzenedicarboxylic acid (Terephthalic acid)
- 1,3-Benzenedicarboxylic acid, dimethyl ester
- 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester
Uniqueness
1,3-Benzenedicarboxylic acid, 2-[(1,1-dimethylethyl)sulfonyl]- is unique due to the presence of the tert-butyl sulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
62261-24-9 |
|---|---|
Molecular Formula |
C12H14O6S |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
2-tert-butylsulfonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H14O6S/c1-12(2,3)19(17,18)9-7(10(13)14)5-4-6-8(9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
PMZOXOVSADJDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


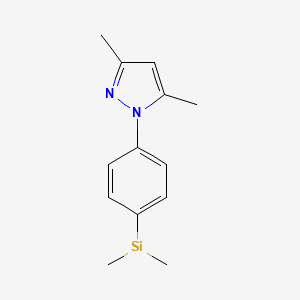
![3-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14532652.png)
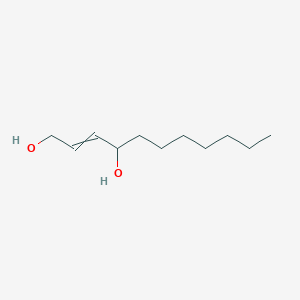
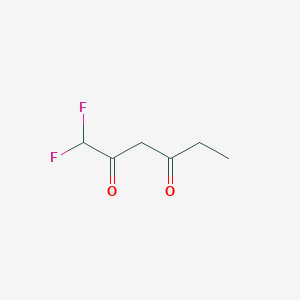
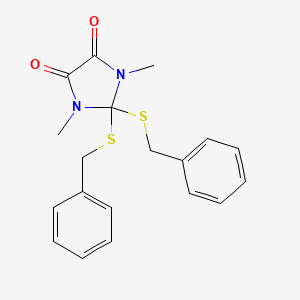
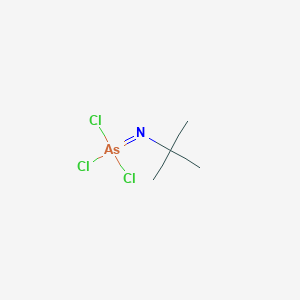
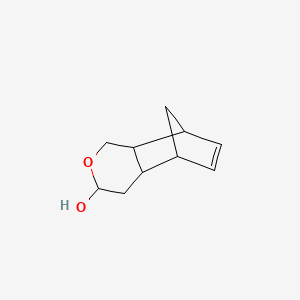
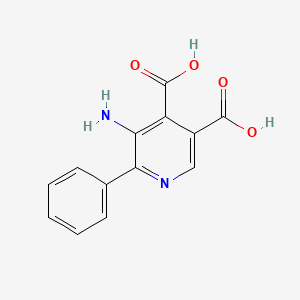
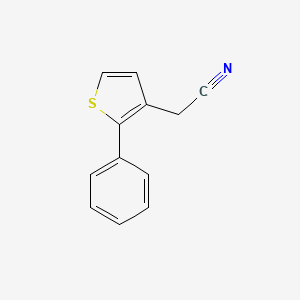
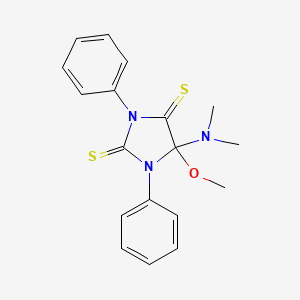
![N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide](/img/structure/B14532706.png)

![5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole](/img/structure/B14532724.png)
![7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid](/img/structure/B14532729.png)
